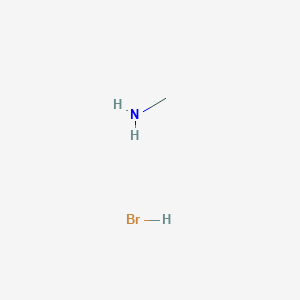

Methylamine hydrobromide

描述

属性

IUPAC Name |

methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.BrH/c1-2;/h2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWNAMNOYHCTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-89-5 (Parent) | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

111.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6876-37-5 | |

| Record name | Methylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6876-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006876375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Methylamine (B109427) Hydrobromide

The primary and most direct method for synthesizing methylamine hydrobromide involves the acid-base reaction between methylamine and hydrobromic acid. This reaction is a straightforward neutralization process where the basic amine reacts with the strong acid to form the corresponding ammonium (B1175870) salt.

Reaction of Methylamine with Hydrobromic Acid

The synthesis of this compound is achieved by reacting methylamine (CH₃NH₂) with hydrobromic acid (HBr). cymitquimica.comreddit.com This exothermic reaction results in the formation of the methylammonium (B1206745) cation (CH₃NH₃⁺) and the bromide anion (Br⁻), which together constitute the salt this compound. samaterials.com The reaction is typically carried out in a suitable solvent, and the product, a white crystalline solid, can be isolated upon completion. cymitquimica.com

Various sources of methylamine can be utilized, including solutions in water, ethanol (B145695), or methanol. amazonaws.comresearchgate.netrsc.orgrsc.org The reaction is generally performed at a reduced temperature, often in an ice bath, to control the exothermic nature of the neutralization. amazonaws.comresearchgate.netrsc.orgrsc.orgresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for achieving high purity and yield, which is particularly important for its application in high-tech materials. noctiluca.eu Key parameters that are often adjusted include temperature, reaction time, and purification methods.

The reaction is typically conducted at 0°C with vigorous stirring for a period of 2 to 2.5 hours to ensure complete reaction. amazonaws.comresearchgate.netrsc.orgresearchgate.net Following the reaction, the solvent is removed, often using a rotary evaporator. amazonaws.comresearchgate.net The resulting crude product is then purified by washing with a solvent in which the product is insoluble, such as diethyl ether, to remove any unreacted starting materials or byproducts. amazonaws.comresearchgate.netrsc.org This washing step is often repeated multiple times to ensure high purity. amazonaws.comresearchgate.netrsc.org Finally, the purified this compound is dried in a vacuum oven at elevated temperatures (e.g., 60°C) for an extended period to remove any residual solvent. amazonaws.comresearchgate.netrsc.org

The table below summarizes typical reaction conditions found in the literature.

| Parameter | Condition | Source(s) |

| Reactants | Methylamine (in ethanol, methanol, or water), Hydrobromic Acid (in water) | amazonaws.comresearchgate.netrsc.orgrsc.org |

| Temperature | 0°C | amazonaws.comresearchgate.netrsc.orgrsc.orgresearchgate.net |

| Reaction Time | 2 - 2.5 hours | amazonaws.comresearchgate.netrsc.orgresearchgate.net |

| Purification | Washing with diethyl ether, drying under vacuum | amazonaws.comresearchgate.netrsc.org |

Deuterated this compound Synthesis

The synthesis of isotopically labeled compounds, such as deuterated this compound, is of significant interest for various research applications, including mechanistic studies and as internal standards in analytical chemistry. chembk.com

Synthetic Pathways for Deuterated Alkylamines

Several synthetic strategies exist for the preparation of deuterated alkylamines. One common approach involves the reduction of nitriles or amides using a deuterium (B1214612) source. nih.gov For instance, the reduction of nitriles with reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) can yield α-deuterated amines. nih.gov Another method is the hydrogen-deuterium (H/D) exchange on amides using a catalyst like platinum on carbon (Pt/C) with heavy water (D₂O) as the deuterium source. osti.gov Subsequent reduction of the deuterated amide provides the perdeuterated amine. osti.gov

A method for synthesizing deuterated methylamine hydrochloride involves using Boc-protected benzylamine (B48309) as a starting material, which reacts with a deuterated methylation reagent. google.com This approach is noted to reduce the formation of tri- and tetra-substituted byproducts that can complicate purification in other methods. chembk.comgoogle.com

Deuteration Reagents and Stereochemical Considerations

The choice of deuteration reagent is critical for achieving high levels of deuterium incorporation. Common reagents include heavy water (D₂O), deuterated borohydrides, and deuterated methylating agents like deuterated methyl trifluoromethanesulfonate. osti.govgoogle.com The conditions for deuteration, such as temperature and catalyst, can significantly impact the efficiency of deuterium incorporation. osti.gov For example, in the H/D exchange of n-butyl amine catalyzed by Pt/C, initial attempts at 120°C resulted in only partial deuteration, and higher temperatures led to oxidation. osti.gov Protecting the amine as an acetyl amide was found to be a more effective strategy for achieving full deuteration. osti.gov

Stereochemical considerations are important in reactions where new chiral centers are formed. However, in the synthesis of this compound, which is achiral, these considerations are not a primary focus. The main goal is to achieve high isotopic purity.

This compound as a Precursor in Advanced Materials Synthesis

This compound is a key precursor in the synthesis of organic-inorganic hybrid perovskite materials. ossila.comsigmaaldrich.com These materials, particularly methylammonium lead bromide (CH₃NH₃PbBr₃), have garnered significant attention for their exceptional optoelectronic properties and applications in next-generation solar cells, light-emitting diodes (LEDs), and other optoelectronic devices. samaterials.comnoctiluca.euossila.com

The properties of the resulting perovskite materials, such as their band gap and stability, can be tuned by incorporating this compound. ossila.com For instance, MAPbBr₃ has a wider bandgap (~2.3 eV) compared to its iodide analogue, making it suitable for applications requiring absorption of high-energy photons, such as in tandem solar cells. samaterials.comossila.com The high purity of the this compound precursor is essential for fabricating high-performance perovskite devices with consistent and reliable properties. noctiluca.eu The synthesis of CH₃NH₃PbBr₃ quantum dots has also been demonstrated using this compound, leading to efficient light-emitting diodes. amazonaws.com

Role in Organic-Inorganic Hybrid Perovskite Formation

This compound (CH₃NH₃Br), also known as methylammonium bromide (MABr), is a fundamental organic salt precursor in the synthesis of organic-inorganic hybrid perovskites. samaterials.com Its primary role is to provide the methylammonium cation (CH₃NH₃⁺) and the bromide anion (Br⁻), which are essential building blocks for the formation of the perovskite crystal structure, most commonly methylammonium lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃). tcichemicals.comitb.ac.id

The incorporation of the methylammonium cation and bromide anion into the crystal lattice directly influences the material's optoelectronic properties. tcichemicals.com The bromide halide is particularly crucial for tuning the band gap of the resulting perovskite. tcichemicals.com MAPbBr₃ perovskites exhibit a relatively wide band gap of approximately 2.2 to 2.3 eV. samaterials.comlookchem.com This characteristic makes them suitable for absorbing high-energy photons (shorter wavelengths, typically under 560 nm), rendering them useful for applications such as the front cell in tandem solar cells and in the fabrication of green light-emitting diodes (LEDs). samaterials.comtcichemicals.comlookchem.com

Beyond forming pure bromide perovskites, this compound is a critical component in compositional engineering to create mixed-halide and mixed-cation perovskites. In these complex systems, MABr is used as an additive to precisely tune the optical and electrical properties of the material. apvi.org.au For instance, it can be combined with iodide-based precursors to form mixed-halide perovskites (e.g., MAPb(I₁₋ₓBrₓ)₃), allowing for fine control over the band gap across the visible spectrum. rsc.org Furthermore, in triple-cation perovskite formulations (e.g., involving formamidinium and cesium), the addition of MABr can enhance structural stability, improve charge transport, and help achieve a desired crystal orientation without introducing secondary phases. apvi.org.aunih.gov Research has shown that an optimal concentration of MABr is necessary to produce high-quality mixed-perovskite films with improved device performance. apvi.org.au The substitution of iodide with bromide and the presence of the methylammonium cation have also been linked to enhanced material stability by inhibiting ion migration, a common degradation pathway in perovskite devices. nih.gov

Precursor Design and Stoichiometry in Solution-Phase Syntheses

In solution-phase syntheses, this compound is a key ingredient in the precursor solution, from which the perovskite material is crystallized. The design of this precursor solution, including the choice of solvents, the concentration of precursors, and their molar ratios (stoichiometry), is critical for controlling the nucleation and growth of the perovskite crystals, which in turn determines the quality, morphology, and performance of the final thin film or nanocrystal. sci-hub.se

The most common approach involves dissolving this compound and a lead halide, typically lead(II) bromide (PbBr₂), in a polar aprotic solvent. tcichemicals.comitb.ac.id N,N-dimethylformamide (DMF) is a widely used solvent due to its ability to dissolve both the organic and inorganic precursors. amazonaws.comfrontiersin.orgacs.org Other solvents and solvent mixtures, such as dimethyl sulfoxide (B87167) (DMSO), are also employed to influence the crystallization process by forming intermediate phases that can lead to more uniform and pinhole-free perovskite films. chinesechemsoc.org

The stoichiometry of the precursors in the solution is a crucial parameter. For the synthesis of CH₃NH₃PbBr₃, an equimolar ratio (1:1) of this compound to lead(II) bromide is often the starting point. google.com However, adjustments to this ratio are frequently made to influence the reaction kinetics and the final material properties. For example, using an excess of the methylammonium halide is a common strategy in the synthesis of perovskite nanocrystals to ensure complete conversion and passivate surface defects. nih.gov The precise molar ratios can affect crystal size, phase purity, and the concentration of defects in the final perovskite material. apvi.org.aursc.org

The table below summarizes various precursor designs for the solution-phase synthesis of bromide-containing perovskites using this compound, as reported in different studies.

| Perovskite Target | MABr Molar Ratio | Lead Source & Ratio | Other Precursors & Ratio | Solvent(s) | Reference |

|---|---|---|---|---|---|

| CH₃NH₃PbBr₃ QDs | 0.16 mmol | PbBr₂ (0.2 mmol) | N/A | DMF | amazonaws.com |

| CH₃NH₃PbBr₃ QDs | 0.2 mmol | PbBr₂ (0.2 mmol) | N/A | DMF, n-hexane | frontiersin.org |

| CH₃NH₃PbBr₃ NPs | 2 | PbBr₂ (1) | KPF₆ (2) | DMF | acs.org |

| CH₃NH₃PbBr₃ Crystal | 1.5 | Pb²⁺ (1) | N/A | HBr (aq) | google.com |

| Mixed Halide PNCs | 0.8 | PbBr₂ (1) | MAI (0.8) | DMF | rsc.org |

| MAPbI₂Br | 0.22 g | PbI₂ (0.59 g) | N/A | Not Specified | researchgate.net |

Note: QDs = Quantum Dots, NPs = Nanoparticles, PNCs = Perovskite Nanocrystals, DMF = N,N-dimethylformamide, KPF₆ = Potassium hexafluorophosphate, HBr (aq) = Hydrobromic acid in water, MAI = Methylammonium iodide.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions Involving the Bromide Anion

Methylamine (B109427) hydrobromide, as an ionic salt, provides both the methylammonium (B1206745) cation (CH₃NH₃⁺) and the bromide anion (Br⁻) in solution. The reactivity of the compound in nucleophilic substitution reactions is therefore characterized by the distinct roles these ions can play.

The bromide anion is a good leaving group in nucleophilic substitution reactions. However, its role as a nucleophile is comparatively weak, especially when compared to other nucleophiles like the hydroxide (B78521) ion (OH⁻) or the cyanide ion (CN⁻). science-revision.co.ukibchem.com Nevertheless, the bromide ion can participate in substitution reactions, particularly where it displaces a less effective leaving group or when present in high concentrations.

The more significant role in the context of methylamine hydrobromide stems from the methylammonium cation, which is the conjugate acid of methylamine (CH₃NH₂). crunchchemistry.co.uk Methylamine itself is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. bloomtechz.comchemguide.co.uk In a typical S_N2 reaction, this lone pair can attack an electrophilic carbon center, such as the one in an alkyl halide, displacing the halide leaving group. science-revision.co.ukibchem.com

For instance, the reaction of methylamine with an alkyl halide like bromoethane (B45996) results in the formation of a secondary amine (diethylamine, after subsequent reactions) and hydrogen bromide. crunchchemistry.co.ukchemguide.co.uk this compound can be considered a source for methylamine. In a solution at equilibrium, a small concentration of the free amine exists, which can engage in nucleophilic substitution. The reaction of methylamine with an acid chloride, such as ethanoyl chloride, proceeds violently to form N-methylethanamide and methylammonium chloride. chemguide.co.uk

The mechanism of these substitution reactions is dependent on the structure of the substrate (primary, secondary, or tertiary halogenoalkane). science-revision.co.uk Primary halogenoalkanes typically undergo S_N2 reactions, which are bimolecular and involve a single transition state. science-revision.co.uk Tertiary halogenoalkanes favor the S_N1 mechanism, a two-step process involving the formation of a carbocation intermediate. science-revision.co.uk

Proton Transfer Dynamics in Methylammonium Systems

The dynamics of proton transfer in systems containing the methylammonium cation (CH₃NH₃⁺) are complex and have been the subject of extensive research, particularly due to their relevance in hybrid perovskite materials. acs.orgresearchgate.net These dynamics involve the motion and exchange of protons between the amine group and its surrounding environment.

Studies combining solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling have provided significant insights. In methylammonium lead halide perovskites (CH₃NH₃PbX₃), the methylammonium cation undergoes rapid tumbling motions, on the picosecond timescale. researchgate.net For instance, in the cubic phase of CH₃NH₃PbI₃ at 330 K, the correlation time for the C-N axis rotation is approximately 0.85 ps. researchgate.net

Research on the vibrational spectra of the methylammonium ion captured within a crown ether scaffold reveals that even at low temperatures (10 K), significant spectral broadening occurs. nih.gov This is attributed to the strong coupling between the ion's motion within the scaffold and its N-H stretching vibrations, leading to vibrationally driven, intermolecular proton transfer. nih.gov This phenomenon highlights the intrinsic nature of proton delocalization and transfer in these systems, driven by zero-point vibrational energy. nih.gov

Metadynamics simulations on methylammonium lead bromide (MAPbBr₃) perovskites have been used to investigate the deprotonation of the methylammonium cation, a key step in degradation pathways. acs.org These calculations help determine the energy barriers for the formation of methylamine (CH₃NH₂) and hydrobromic acid (HBr). The stability of bromide-based perovskites is partially attributed to the higher basicity of the Br⁻ anion compared to I⁻, which influences the energetics of the proton transfer back to methylamine. acs.org The simulation of proton transfer upon photoionization in water chains, a related system, underscores the importance of nonadiabatic dynamics and the level of theory used in accurately predicting proton transfer rates. aps.org

Mechanisms of this compound Participation in Complex Organic Reactions

In multistep organic synthesis, protecting groups are crucial for masking reactive functional groups to achieve chemoselectivity. wikipedia.org While this compound is not a protecting group itself, its free base, methylamine, serves as a key reagent for the deprotection of certain amine and alcohol protecting groups. wikipedia.orglibretexts.org The salt can act as a convenient source for generating methylamine in situ.

A common application is the removal of the acetyl (Ac) and benzoyl (Bz) groups. libretexts.org These groups are often used to protect the N⁴ of cytosine and the N⁶ of adenine (B156593) in oligonucleotide synthesis. wikipedia.orglibretexts.org The deprotection mechanism involves the nucleophilic attack of methylamine on the carbonyl carbon of the acetyl or benzoyl amide. This cleavage is typically performed using aqueous or gaseous methylamine. wikipedia.orglibretexts.org

The general mechanism for deprotection of an acetylated amine (an amide) by methylamine is a nucleophilic acyl substitution.

Nucleophilic Attack: The lone pair on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of the protected amide.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen and a positive charge on the methylamine nitrogen.

Leaving Group Departure: The intermediate collapses, and the original amine is eliminated as the leaving group, which is subsequently protonated. The products are N-methylacetamide and the deprotected free amine.

This strategy is valuable because the acetyl group is stable under various other conditions but can be removed selectively with amines like methylamine. libretexts.org Other protecting groups, such as the Boc group, are removed under acidic conditions, while the Fmoc group is removed by bases like piperidine, allowing for orthogonal protection strategies where different groups can be removed without affecting others. wikipedia.orgmasterorganicchemistry.com

Methylamine, sourced from its hydrobromide salt, can participate as a key building block in various cyclization and condensation reactions that form carbon-nitrogen bonds.

A prominent example is the Mannich reaction , a three-component condensation involving an aldehyde, a primary or secondary amine (like methylamine), and a compound with an active hydrogen (such as a ketone). nih.govpressbooks.pub The mechanism proceeds in two main stages:

Iminium Ion Formation: The amine (methylamine) reacts with the aldehyde (e.g., formaldehyde) to form an electrophilic iminium ion (CH₂=N⁺HCH₃) after dehydration. pressbooks.pub

Nucleophilic Attack: The enol or enolate form of the ketone attacks the iminium ion, forming a new carbon-carbon bond and yielding a β-amino-carbonyl compound, known as a Mannich base. nih.govpressbooks.pub

The Mannich reaction is significant in the biosynthesis of alkaloids, such as the synthesis of tropinone, which involves methylamine, succindialdehyde, and acetonedicarboxylate. nih.gov

Another relevant reaction is the Knoevenagel condensation , which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, often catalyzed by a base like an amine. nih.govacs.org While methylamine can act as the catalyst, it can also be a reactant. The reaction typically proceeds through the formation of an iminium ion intermediate when an amine catalyst is used, which increases the electrophilicity of the carbonyl compound. acs.org

Intramolecular condensation reactions, such as the Dieckmann condensation , are used to form cyclic structures. libretexts.org While this reaction typically involves the intramolecular cyclization of a diester to form a β-ketoester, analogous reactions involving amines can lead to the formation of cyclic amides (lactams). Methylamine can be incorporated into a linear substrate that, upon activation, undergoes intramolecular cyclization to form a nitrogen-containing ring.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving methylamine provide a quantitative understanding of its reactivity.

A detailed chemical kinetic model for the oxidation of methylamine has been developed, with rate coefficients calculated using ab initio theory. osti.gov The vapor-phase reaction of methylamine with hydroxyl radicals is a key atmospheric process.

| Reaction | Rate Constant (k) at 25 °C (cm³/molecule·s) | Atmospheric Half-life |

| CH₃NH₂ + •OH | 2.20 x 10⁻¹¹ | ~18 hours nih.gov |

| CH₃NH₂ + O₃ | 2.13 x 10⁻²⁰ | - |

Data sourced from PubChem. nih.gov The half-life is based on an atmospheric concentration of 5x10⁵ hydroxyl radicals per cm³.

The thermal decomposition of methylamine and its reactions in the presence of other molecules have also been studied. Quantum-chemical studies on the reaction of methylamine with dimethyl carbonate have explored the thermodynamic parameters of the formation of hydrogen-bonded complexes. researchgate.net These studies indicate that reactions involving methylamine dimers or methylamine-methanol complexes are thermodynamically preferred over reactions with the methylamine monomer. researchgate.net

In a study of the methoxycarbonylation of aniline (B41778) with dimethyl carbonate, where methylamine was not a reactant but the kinetics were modeled similarly, a consecutive first-order reaction model was established. researchgate.net This type of kinetic modeling is essential for optimizing industrial processes. For the reaction of dimethyl carbonate with 2,4-diaminotoluene (B122806) catalyzed by nitrogen-containing organic compounds, the reaction kinetics show that N-methylation and N-carbamoylation are independent, parallel processes, with the conversion rate increasing with temperature. researchgate.net

Thermodynamic data for methylamine itself have been established through calorimetric measurements.

| Property | Value |

| Heat of Vaporization (at boiling point) | 5560 cal/mol |

| Standard Entropy (S⁰) of Gas (at boiling point) | 57.73 cal/deg/mol |

Data from the Journal of the American Chemical Society. acs.org

These fundamental thermodynamic values are critical for calculating the equilibrium constants and energy balances of reactions involving methylamine.

Crystallographic Investigations and Crystal Engineering

Single Crystal X-ray Diffraction Studies of Methylamine (B109427) Hydrobromide

Single crystal X-ray diffraction (XRD) is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. Early investigations into the crystal structures of methylammonium (B1206745) halides, including the bromide, were conducted to understand their fundamental crystallographic parameters. iucr.org

Crystals of methylamine hydrobromide are typically very thin, soft, and irregularly shaped plates. iucr.org X-ray diffraction studies have confirmed its structure and provided detailed data on its lattice parameters. iucr.orgmendeley.com

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P4/nmm |

| Lattice Constant (a) | 4.81 Å |

| Lattice Constant (c) | 8.74 Å |

| Formula Units (Z) | 2 |

| Calculated Density | 1.84 g/cm³ |

Diffraction studies allow for the precise measurement of the distances between atomic nuclei (bond lengths) and the angles between bonds. In this compound, the covalent C-N bond length within the cation is a key parameter. A reported value for this bond is approximately 1.48 Å. iucr.org

The interactions between the cation and anion are also defined by specific distances. The distance between the nitrogen atom of the cation and the surrounding bromide anions is critical for understanding the hydrogen bonding network. Similarly, the distance between the carbon atom and the bromide anions helps to define the packing. An analysis of these non-bonded distances, comparing them with the sum of ionic and van der Waals radii, helps to confirm the correct assignment of the carbon and nitrogen atom positions, which can be ambiguous in X-ray diffraction due to their similar scattering factors. iucr.org For instance, the N-Br⁻ distance is expected to be around 3.35 Å, while the C-Br⁻ distance is closer to 3.95 Å. iucr.org

| Bond / Contact | Approximate Distance (Å) |

|---|---|

| C-N Bond Length | 1.48 |

| N···Br⁻ Contact Distance | 3.35 |

| C···Br⁻ Contact Distance | 3.95 |

Supramolecular Assembly and Intermolecular Interactions

The assembly of individual methylammonium and bromide ions into a stable crystal lattice is governed by a combination of non-covalent interactions. Supramolecular assembly is the process where these ions organize into ordered structures. wiley.com These forces, while weaker than covalent bonds, are highly directional and collectively determine the crystal's structure and stability. mdpi.com

The primary force driving the supramolecular assembly in this compound is hydrogen bonding. iucr.org Hydrogen bonds are strong, directional electrostatic interactions that form between a hydrogen atom covalently bonded to a highly electronegative atom (like nitrogen) and another nearby electronegative atom (like bromine). mdpi.comacs.org

In the crystal structure, the ammonium (B1175870) group (-NH₃⁺) of the methylammonium cation acts as a hydrogen bond donor, while the bromide anion (Br⁻) acts as the acceptor. This results in the formation of a network of N-H···Br hydrogen bonds. iucr.org These interactions are crucial for the stability of the crystal. acs.org The geometry of these bonds is such that the N, H, and Br atoms are nearly aligned in a straight line, maximizing the strength of the interaction. iucr.org The evolution of this hydrogen-bonding network is a key factor in the phase transitions observed in related perovskite materials at different temperatures and pressures. researchgate.net

In this compound, van der Waals forces exist between the methyl groups (-CH₃) of adjacent cations and between the cations and anions where hydrogen bonding is not the primary interaction. iucr.org The packing efficiency of the crystal is determined by how effectively these ions fill the space, which is a balance between the attractive hydrogen bonds and van der Waals forces, and the repulsive forces when atoms get too close. The size and shape of the methylammonium cation and the bromide anion dictate the final packed structure.

Crystal Growth Mechanisms and Habit Modification

The formation of this compound crystals, often as a precursor to more complex materials like perovskites, is typically achieved through solution-based methods. nus.edu.sggoogle.comrsc.org Understanding the mechanisms of crystal growth is essential for controlling the size, quality, and morphology of the final crystals. rsc.org

The growth of crystals from a solution is a kinetic process driven by supersaturation. It generally involves two main steps: the transport of solute molecules from the bulk solution to the crystal surface and the subsequent integration of these molecules into the crystal lattice. The growth can occur in a layer-by-layer fashion, where the relative growth rates of different crystal faces determine the final external shape, or habit, of the crystal. rsc.org For instance, the inverse temperature crystallization (ITC) method is a well-known technique used for growing crystals of related methylammonium lead bromide perovskites, where the solubility decreases as the temperature increases. rsc.orgresearchgate.net

Crystal habit modification involves changing the external shape of a crystal without altering its internal crystal structure. This can be achieved by controlling various crystallization parameters such as the solvent, the level of supersaturation, the cooling rate, or by introducing specific additives or impurities that act as habit modifiers. rsc.org These modifiers can selectively adsorb onto specific, typically fast-growing, crystal faces, thereby inhibiting their growth and allowing slower-growing faces to become more prominent in the final crystal shape. This control over crystal morphology is critical as it can influence the material's properties and its suitability for applications. rsc.org

Solution Evaporation Methods for Large Single Crystals

The solution evaporation method is a conventional and straightforward technique for growing single crystals, including those of perovskite structures involving this compound. This method relies on the principle of slowly evaporating a solvent from a saturated solution, which leads to a gradual increase in solute concentration and subsequent crystallization.

A typical procedure for growing methylammonium lead bromide (MAPbBr₃) crystals via solution evaporation involves several key steps. google.com Initially, precursor solutions are prepared. For instance, lead(II) bromide (PbBr₂) can be dissolved in a hydrobromic acid (HBr) solution. google.com Separately, a this compound (CH₃NH₃Br) solution is synthesized by reacting a methylamine (CH₃NH₂) solution with HBr solution, often at controlled low temperatures (e.g., 0–10°C). google.com

The two precursor solutions, Pb²⁺-HBr and CH₃NH₃Br, are then mixed, often in specific molar ratios, to create a supersaturated solution of the target perovskite material. google.com This mother liquor is typically heated (e.g., to 70°C) for an extended period to ensure homogeneity and then filtered. google.com The growth phase involves a controlled cooling and evaporation process. For example, the solution might be cooled at a specific rate (e.g., 1°C/h) to a constant temperature (e.g., 50°C), where it is held to allow for slow evaporation. google.com This process continues until large, high-quality crystals, sometimes reaching sizes of several millimeters, are formed and can be harvested. google.com While effective for certain systems, the slow evaporation method can be limited by the low solubility of some perovskite precursors, which restricts its broader application. rsc.org

Solvothermal Growth Techniques for Perovskite Crystals

Solvothermal growth is another significant technique employed for the synthesis of high-quality perovskite single crystals, including mixed halide systems. google.com This method involves a chemical reaction in a closed system, such as an autoclave, where the solvent is subjected to temperatures above its boiling point, leading to increased pressure. These conditions can enhance the solubility of precursors and facilitate the crystallization process.

A facile solvothermal approach has been successfully used to grow single crystals of mixed halide perovskites like CH₃NH₃Pb(Br₁₋ₓClₓ)₃. google.com In this process, precursors such as lead(II) bromide (PbBr₂), methylammonium bromide (CH₃NH₃Br), and methylammonium chloride (CH₃NH₃Cl) are dissolved in a suitable solvent like N,N-dimethylformamide (DMF). google.com The solution is then sealed in a vial and maintained at an elevated temperature (e.g., 50°C) without stirring. google.com

The formation of single crystals under these conditions is attributed to the strong affinity between bromide (Br⁻) and lead (Pb²⁺) ions at elevated temperatures. google.com The solvothermal method allows for precise control over the stoichiometry and can be used to grow crystals with varying halide ratios, resulting in materials with tunable properties. google.com Similar solvothermal methods have also been noted for the growth of methylammonium lead iodide perovskite crystals. unimib.it

Influence of Growth Parameters on Crystal Quality and Morphology

The quality, size, and morphology of methylammonium lead bromide perovskite crystals are highly dependent on various growth parameters. researchgate.netvjs.ac.vn Controlling these factors is crucial for tailoring the material's properties for specific optoelectronic applications. rsc.org Key parameters include precursor concentration, temperature, reaction time, and the choice of solvent. unimib.itresearchgate.net

Temperature: Temperature plays a critical role in methods like inverse temperature crystallization (ITC), where the solubility of the perovskite precursors in certain organic solvents (like DMF) decreases as the temperature rises. unimib.itrsc.org Increasing the growth temperature generally leads to an increase in the final size of the crystals. unimib.it However, excessively high temperatures can negatively affect the crystal's morphology. unimib.it For instance, in the ITC growth of MAPbBr₃, controlling the heating rate accurately based on solubility data is essential for reducing the crystal growth rate and improving quality. frontiersin.org Additives like the ionic liquid 1-butyl-3-methylimidazolium bromide (BMIB) have been shown to reduce the nucleation temperature from 80 °C to 60 °C, which can improve crystal quality. rsc.org

Precursor Concentration and Ratio: The concentration of the precursor solution directly impacts nucleation and growth. An increase in the MAPbBr₃ concentration can enhance morphological stability but also increases the probability of new nucleation events occurring, which may limit the final crystal size. unimib.it The molar ratio of precursors is also critical; for example, a 1:1 molar ratio of PbBr₂ and methylammonium bromide (MABr) is commonly used. unimib.it Deviations from this ratio can affect the resulting crystal structure and properties.

Reaction Time: The duration of the crystallization process influences the final product. Studies have shown that a reaction time that is too long can favor the transition from a desirable cubic shape to a less ideal hopper morphology. unimib.it

Solvent and Additives: The choice of solvent is fundamental. Solvents like N,N-dimethylformamide (DMF) and γ-butyrolactone (GBL) are commonly used, and their properties influence the solubility and crystallization kinetics. unimib.itrsc.org The purity of the precursor materials dissolved in the solvent can also have a significant impact on the electronic properties and defect density of the resulting single crystals. rsc.org Furthermore, the use of additives or complementary ligands can passivate surface defects and significantly improve the emissive features and charge transport in the crystals. acs.org

The interplay of these parameters determines the final crystal characteristics, as summarized in the table below.

Research Findings on Crystal Growth Parameters

| Growth Parameter | Influence on Crystal Properties | Example / Observation | Citation |

|---|---|---|---|

| Temperature | Crystal size generally increases with temperature. Too high or low temperatures can lead to poor morphology (e.g., hopper shape). | In the inverse temperature crystallization (ITC) method for MAPbBr₃, crystals are grown by raising the temperature in a range of 50–88 °C. | unimib.it |

| Precursor Concentration | Higher concentration can improve morphological stability but may also lead to more nucleation events, limiting overall crystal size. | Increasing MAPbBr₃ concentration in DMF solution leads to better morphological stability. | unimib.it |

| Reaction Time | Extended reaction times can favor transitions to less desirable crystal morphologies. | Excessively long reaction times were observed to favor the transition from cubic to hopper morphology in MAPbBr₃ crystals. | unimib.it |

| Precursor Purity | Higher purity precursors can reduce defect density and improve electronic properties of the single crystals. | Using higher purity PbI₂ was found to greatly increase the power conversion efficiency of MAPbI₃ solar cells. Similar effects are studied for MAPbBr₃. | rsc.org |

| Additives/Ligands | Can reduce nucleation temperature, improve crystallinity, and passivate surface defects for enhanced optoelectronic properties. | Adding BMIB ionic liquid to the MAPbBr₃ precursor solution reduced nucleation temperature and improved crystal quality. | rsc.org |

Spectroscopic Characterization in Research Contexts

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure and lattice dynamics of methylamine (B109427) hydrobromide. These methods probe the vibrational modes of the methylammonium (B1206745) (CH₃NH₃⁺) cation and its interaction with the bromide (Br⁻) anion.

In research settings, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is commonly used to acquire the IR spectrum of solid methylamine hydrobromide. wiley.com Studies have investigated the vibrational spectra of methylamine-hydrogen bromide complexes in inert gas matrices (argon and nitrogen) to understand the nature of the hydrogen bonding. rsc.org These experiments show significant differences in the spectra depending on the matrix, indicating increased proton transfer from hydrogen bromide to the amine in the more polar nitrogen matrix. rsc.org

Raman spectroscopy provides complementary information, particularly regarding lattice vibrations and the reorientational dynamics of the methylammonium cation. semanticscholar.org Temperature-dependent Raman studies, often conducted on related perovskite structures like CH₃NH₃PbBr₃, reveal phase transitions and the interplay between the organic cation and the inorganic lattice. semanticscholar.orgaps.org For instance, specific Raman bands associated with the rocking motion of the methylammonium cation are sensitive to changes in the crystal structure. semanticscholar.org

The table below summarizes key vibrational bands observed for this compound and related complexes.

| Vibrational Mode | Infrared (IR) Wavenumber (cm⁻¹) (in Ar matrix) rsc.org | Raman Wavenumber (cm⁻¹) (in CH₃NH₃PbBr₃) semanticscholar.org | Assignment |

| NH₃⁺ asymmetric stretch | ~3200-3400 | - | Stretching of N-H bonds |

| CH₃ asymmetric stretch | ~3000 | ~3020 | Stretching of C-H bonds |

| CH₃ symmetric stretch | ~2940 | ~2970 | Stretching of C-H bonds |

| NH₃⁺ asymmetric deformation | ~1580-1600 | ~1570 | Bending of H-N-H angles |

| CH₃ asymmetric deformation | ~1470 | ~1470 | Bending of H-C-H angles |

| CH₃ symmetric deformation | ~1420 | ~1420 | "Umbrella" motion of CH₃ group |

| CH₃ rock | - | ~1255 | Rocking motion of the CH₃ group |

| C-N stretch | ~1000-1050 | ~970 | Stretching of the C-N bond |

| NH₃⁺ rock | - | ~915 | Rocking motion of the NH₃⁺ group |

Note: Wavenumbers can vary based on the physical state (solid, matrix-isolated) and the specific compound (pure salt vs. perovskite).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the molecular structure and assessing the purity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized.

In ¹H NMR spectroscopy, the methylammonium cation gives rise to distinct signals corresponding to the methyl (CH₃) protons and the ammonium (B1175870) (NH₃⁺) protons. The chemical shift and multiplicity of these signals confirm the presence of the cation. For instance, in solution-state NMR, the methyl protons typically appear as a triplet due to coupling with the adjacent ammonium protons, while the ammonium protons appear as a quartet. acs.org The integration of these peaks provides a quantitative measure of the relative number of protons, confirming the 1:1 ratio of the methyl and ammonium groups. Solution ¹H NMR has also been used to study the dynamic processes of methylammonium ions in solution, revealing how additives can alter their lifetime and diffusion. acs.orgosti.gov

¹³C NMR spectroscopy provides a simpler spectrum, typically showing a single resonance for the methyl carbon, confirming that there is only one carbon environment in the molecule. docbrown.info The chemical shift of this carbon is characteristic of a methyl group attached to a nitrogen atom.

NMR is also a critical tool for purity analysis. The presence of impurity peaks in the spectrum can indicate residual solvents, starting materials, or byproducts from the synthesis. researchgate.net

| Nucleus | Typical Chemical Shift (δ) in ppm | Signal Multiplicity | Assignment |

| ¹H | ~2.5 - 2.7 | Triplet | Methyl group (CH₃) |

| ¹H | ~7.0 - 7.5 | Quartet | Ammonium group (NH₃⁺) |

| ¹³C | ~25 - 30 | Singlet | Methyl carbon (CH₃) |

Note: Chemical shifts are dependent on the solvent and concentration. The values provided are typical ranges.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and study the fragmentation patterns of compounds. For an ionic salt like this compound, the analysis typically focuses on the components in the gas phase. The technique often involves heating the sample to induce decomposition or vaporization, followed by ionization.

When analyzing the thermal decomposition products of materials containing methylammonium bromide, such as perovskites, MS can identify volatile species like methylamine (CH₃NH₂) and hydrogen bromide (HBr). acs.org The mass spectrum of methylamine itself shows a parent molecular ion [CH₃NH₂]⁺ at an m/z (mass-to-charge ratio) of 31. docbrown.info The most abundant fragment is typically the [CH₂NH₂]⁺ ion at m/z 30, formed by the loss of a hydrogen atom. docbrown.info Other fragments, such as [CH₃]⁺ at m/z 15, can also be observed. docbrown.info

In studies of related compounds, fragmentation patterns can help identify the molecular structure. For instance, the loss of HBr (m/z 80 or 82, depending on the bromine isotope) is a characteristic fragmentation pathway. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance, resulting in two peaks of similar intensity separated by 2 m/z units for any bromine-containing fragment. docbrown.info

| m/z (Mass-to-Charge Ratio) | Ion Fragment | Origin |

| 111/113 | [CH₃NH₃Br]⁺ | Molecular ion (less common for salts) |

| 94/96 | [CH₃Br]⁺ | Fragment from decomposition/rearrangement |

| 80/82 | [HBr]⁺ | Decomposition product |

| 79/81 | [Br]⁺ | Bromine isotope ion |

| 31 | [CH₃NH₂]⁺ | Methylamine molecular ion (decomposition product) |

| 30 | [CH₂NH₂]⁺ | Base peak of methylamine, loss of H from [CH₃NH₂]⁺ |

| 15 | [CH₃]⁺ | Methyl cation fragment |

Note: The observation of these fragments depends on the analysis conditions and the primary decomposition pathways.

Rotational Spectroscopy for Gas-Phase Product Identification

Rotational spectroscopy, also known as microwave spectroscopy, is an exceptionally high-resolution technique used for the unambiguous identification of small molecules in the gas phase. acs.org It works by probing the transitions between quantized rotational energy levels of molecules that possess a permanent dipole moment. acs.orgresearchgate.net

While not typically used to analyze the solid this compound salt directly, it is a powerful tool for identifying the gaseous products released during its thermal decomposition. acs.org In studies on the stability of methylammonium-based perovskites, rotational spectroscopy has been employed to definitively identify decomposition products like methylamine (CH₃NH₂) and methyl halides. acs.org The extreme resolution of this technique allows for the clear distinction between different molecules, isomers, and even isotopologues, which can be challenging for other methods. acs.orgfrontiersin.org

For example, by heating a sample containing methylammonium and bromide and analyzing the evolved gases, rotational spectroscopy can provide irrefutable evidence for the formation of methylamine and hydrogen bromide, confirming specific degradation pathways. acs.org The precision of the measured rotational transition frequencies, often accurate to a few kilohertz, allows for confident identification by matching them to established spectral libraries or quantum-chemical calculations. acs.orgfrontiersin.org

X-ray Diffraction Techniques for Phase and Crystalline Domain Analysis

X-ray diffraction (XRD) is the primary technique for determining the crystal structure, identifying crystalline phases, and analyzing the domain structure of solid materials like this compound.

In the context of perovskite synthesis, PXRD is used to verify the structure of the methylammonium bromide precursor and the final perovskite product, such as methylammonium lead bromide (CH₃NH₃PbBr₃). itb.ac.idlookchem.com For CH₃NH₃PbBr₃, PXRD studies have identified its cubic crystal structure at room temperature. acs.orglookchem.com The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material; sharper peaks generally indicate higher crystallinity and larger crystallite size. researchgate.net

In situ X-ray diffraction allows researchers to monitor changes in the crystal structure as a function of external variables like temperature or pressure. nih.gov This is particularly valuable for studying phase transitions and other dynamic processes.

For materials containing methylammonium bromide, such as the perovskite CH₃NH₃PbBr₃, in situ XRD has been used to track structural phase transitions that occur upon heating or cooling. scispace.com For example, studies have shown that CH₃NH₃PbBr₃ undergoes transitions from an orthorhombic phase at low temperatures to a tetragonal phase and finally to a cubic phase at higher temperatures. scispace.com Similarly, high-pressure in situ synchrotron XRD experiments reveal pressure-induced phase transitions, such as a transition from a cubic (Pm-3m) to another cubic (Im-3) and then to a polar (Pmn2₁) phase in CH₃NH₃PbBr₃. nih.govarxiv.org These studies are crucial for understanding the structural stability and properties of the material under different operating conditions. In situ techniques, such as those employing nanofocused scanning X-ray diffraction, can even image the dynamics of ferroelastic domains during these phase transitions. nih.gov

Photoluminescence Spectroscopy for Optical Properties of Derived Materials

Photoluminescence (PL) spectroscopy is a crucial non-destructive technique for probing the optical and electronic properties of semiconductor materials derived from this compound, most notably methylammonium lead halide perovskites (MAPbX₃, where X can be Br, I, or Cl). This method involves exciting the material with photons of energy greater than its bandgap and analyzing the emitted light as electrons and holes recombine. The resulting spectrum provides profound insights into the material's quality, defect density, and fundamental electronic processes.

In the context of methylammonium lead bromide (MAPbBr₃) and related perovskites, PL studies are central to understanding their performance in optoelectronic applications. The PL spectrum of these materials is often characterized by a sharp, intense peak corresponding to the radiative recombination of free excitons (bound electron-hole pairs). arxiv.org The position, intensity, and width of this peak are direct indicators of the material's optical quality. For instance, high-quality single crystals of MAPbBr₃ exhibit very narrow excitonic resonance peaks in their low-temperature PL spectra, with a full width at half maximum (FWHM) of less than 2.5 meV at 4 Kelvin, which attests to their excellent optical quality and low defect density. arxiv.org

Research has demonstrated a strong correlation between the morphology of perovskite thin films and their luminescence properties. By adjusting the average crystallite dimension from tens of nanometers to several micrometers, it is possible to tune the material's optical bandgap and its photoluminescence lifetime. researchgate.net Larger crystallites generally exhibit a smaller bandgap and a longer PL lifetime, which corresponds to a smaller radiative bimolecular recombination coefficient, making them more suitable for applications like lasing. researchgate.net

Temperature-dependent PL measurements reveal the complex interplay between the material's crystal structure and its optical properties. Methylammonium lead halide perovskites undergo phase transitions from orthorhombic at low temperatures to tetragonal and then cubic at higher temperatures. acs.orgcnr.it These phase transitions are accompanied by distinct changes in the PL spectrum. For example, in MAPbBr₃, a second broad emission peak emerges in the PL spectrum only in the orthorhombic phase at low temperatures (below ~150 K). acs.orgunl.edu This low-energy band is often attributed to the radiative recombination of charge carriers trapped in surface defect states. unl.edu The orientation of the methylammonium cation within the crystal lattice, influenced by temperature, has a significant effect on the electronic band structure and, consequently, the optical properties observed in PL spectra. acs.orgrsc.org

Furthermore, PL quantum yield (PLQY), the ratio of photons emitted to photons absorbed, is a key metric for assessing the efficiency of light-emitting materials. Researchers have developed synthetic methods, such as liquifying MAPbBr₃ single crystals with methylamine gas, to produce nanocrystals with exceptionally high PLQY values exceeding 95%. researchgate.net This enhancement is attributed to the passivation of surface defects, which reduces non-radiative recombination pathways. researchgate.net

Table 1: Photoluminescence (PL) Emission Characteristics of Methylammonium Lead Halide Perovskites

| Material | Phase | Temperature (K) | PL Emission Peak (nm) | Associated Transition/Feature |

| MAPbBr₃ | Cubic | 300 | ~580 | Radiative recombination from defect states unl.edu |

| MAPbBr₃ | Orthorhombic | 77 | ~618-622 | Radiative recombination from defect states unl.edu |

| MAPbI₃ | Tetragonal | Room Temp. | ~760-780 | Band-edge/Excitonic emission researchgate.net |

| MAPbCl₃ | Tetragonal | Room Temp. | ~450-460 | Band-edge/Excitonic emission researchgate.net |

Diffuse Reflectance Spectroscopy for Electronic Structure Insights

Diffuse Reflectance Spectroscopy (DRS) is a powerful and widely used technique to investigate the electronic structure of powdered semiconductor materials derived from this compound, such as methylammonium lead halide perovskites. It is particularly valuable for determining the optical bandgap (Eg), a fundamental property that governs the material's absorption of light. The method is applicable to powders and opaque samples where traditional transmission measurements are not feasible. mdpi.com

The technique involves illuminating a powdered sample with light of varying wavelengths and measuring the diffusely reflected light. To facilitate quantitative analysis, the sample is often mixed with a non-absorbing, highly reflective standard like barium sulfate (B86663) (BaSO₄). mdpi.comrsc.org The measured reflectance data (R) is then converted into a value proportional to the absorption coefficient (α) using the Kubelka-Munk function: F(R) = (1 - R)² / 2R. rsc.orgrsc.org This function relates the reflectance of a thick, scattering sample to its absorption and scattering coefficients.

For direct-bandgap semiconductors like methylammonium lead halides, the relationship between the absorption coefficient, photon energy (hν), and the optical bandgap is described by the Tauc relation: (αhν)² = A(hν - Eg). rsc.org By plotting [F(R)hν]² against hν (a "Tauc plot"), a linear region is obtained. The bandgap energy (Eg) is determined by extrapolating this linear portion to the energy axis where the value is zero. rsc.orgrsc.org

DRS has been instrumental in characterizing the bandgaps of the entire family of methylammonium lead halide perovskites (MAPbX₃, where X = Cl, Br, I) and their mixed-halide variants. Studies show that the bandgap can be systematically tuned by altering the halide composition. For instance, the bandgap increases as the halide is changed from iodine to bromine and further to chlorine. This tunability is a key advantage of perovskite materials for various optoelectronic applications. DRS measurements on mixed-halide single crystals, such as CH₃NH₃Pb(BrₓI₁₋ₓ)₃, confirm that the bandgap can be continuously adjusted between that of pure MAPbI₃ and pure MAPbBr₃ by controlling the bromide-to-iodide ratio. rsc.org

This analytical method provides essential data for designing solar cells and other photonic devices, as the bandgap determines the portion of the solar spectrum a material can absorb and convert into electrical energy.

Table 2: Optical Bandgap (Eg) of Methylammonium Lead Halide Perovskites Determined by Diffuse Reflectance Spectroscopy (DRS)

| Compound | Formula | Determined Bandgap (eV) |

| Methylammonium Lead Iodide | CH₃NH₃PbI₃ | ~1.5 - 1.6 |

| Methylammonium Lead Bromide | CH₃NH₃PbBr₃ | ~2.2 - 2.3 |

| Methylammonium Lead Chloride | CH₃NH₃PbCl₃ | ~2.8 - 3.0 |

| Fluorinated Methylammonium Lead Bromide | FCH₂NH₂PbBr₃ | ~2.39 |

Note: The exact bandgap values can vary slightly depending on the specific synthesis method, sample preparation, and crystallinity.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Molecular Structure and Electronic States

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, bond strengths, and electronic charge distribution. High-level ab initio methods are employed to solve the electronic Schrödinger equation, providing a detailed picture of the molecular system.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to study various aspects of molecules containing the methylamine (B109427) moiety. For instance, DFT has been used to analyze the reaction pathways of acid-catalyzed direct reductive amination involving methylamine and acetaldehyde. acs.org In such studies, DFT helps in understanding the interactions between reactants, like the formation of salt bridges and dimeric structures involving acetic acid and methylamine. acs.org

DFT is also used in comparative studies to benchmark its performance against other methods. For example, calculations of nuclear spin-spin coupling constants in methylamine show that DFT reproduces one-bond couplings like ¹J(CH) and ¹J(NH) reasonably well when compared to experimental data and higher-level methods. mdpi.org DFT-based geometry optimizations are also a standard procedure for refining structural models of complex systems involving methylamine. lookchem.com Furthermore, DFT methods, such as those including dispersion corrections (e.g., PBEsol-Grimme4), are utilized within Car-Parrinello molecular dynamics simulations to model complex processes like the degradation of methylammonium-based materials. acs.org

| Coupling Constant | DFT Result (Hz) | Experimental Value (Hz) | Reference |

|---|---|---|---|

| ¹J(NH) | -63.5 | -66.0 | mdpi.org |

| ¹J(CH) | 139.1 | 133.0 | mdpi.org |

| ²J(HNH) | -11.2 | -9.6 | mdpi.org |

| ²J(HCH) | -11.9 | -11.8 | mdpi.org |

This table presents a comparison of selected one-bond and geminal spin-spin coupling constants for methylamine calculated using Density Functional Theory (DFT) versus experimental values, demonstrating the method's utility. mdpi.org

Møller-Plesset perturbation theory is a post-Hartree-Fock method used to account for electron correlation. wikipedia.orgfupress.net Second-order Møller-Plesset theory (MP2) is a common starting point for obtaining more accurate results than DFT or Hartree-Fock methods. q-chem.com

Coupled Cluster (CC) theory, particularly the CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies and properties. aip.orgnih.gov These methods, while more computationally demanding than DFT, provide benchmark-quality data. mdpi.org For example, CCSD(T) has been used to determine the geometries and harmonic vibrational frequencies for stationary points on the potential energy surface of reactions involving methylamine. rsc.org

Comparative studies on methylamine have benchmarked DFT results against CCSD calculations. mdpi.org While these high-level calculations are more resource-intensive, they are crucial for validating the results of more approximate methods and for systems where high accuracy is paramount. mdpi.orgchemrxiv.org For instance, the LNO-CCSD(T) method has been shown to offer a good accuracy-to-cost ratio for studying atmospheric molecular clusters that include methylamine. chemrxiv.org

Potential Energy Surface (PES) Mapping and Reaction Pathway Analysis

A potential energy surface (PES) is a mathematical function that describes the energy of a molecule as a function of its geometry. wayne.eduqueensu.ca By exploring the PES, chemists can map out reaction mechanisms, identify stable intermediates, and determine the energy barriers for chemical transformations. wayne.edu

An ab initio characterization of the PES for the reaction of a methylamine molecule with a 1D oxygen atom has been performed. rsc.org Such studies are crucial for understanding reaction dynamics. Similarly, the PES for the reaction between the chlorine atom and methylamine has been investigated to understand its multi-channel reaction dynamics. chemrxiv.org In the context of methylamine hydrobromide, PES mapping is essential for understanding its formation from methylamine and hydrogen bromide and its subsequent decomposition pathways.

On a potential energy surface, stationary points represent configurations where the net force on every atom is zero. These include energy minima, which correspond to stable reactants, products, and intermediates, and saddle points, which correspond to transition states. rsc.orgwayne.edu

Computational studies involve the precise location and characterization of these points. For the methylamine + O(1D) reaction, geometries and harmonic vibrational frequencies for all stationary points were determined at the CCSD(T)/aug-cc-pVTZ level of theory. rsc.org Identifying transition states is key to calculating activation energy barriers, which govern reaction rates. For the degradation of methylammonium (B1206745) bromide, an activation energy barrier of 35 kcal/mol was calculated for the reaction pathway that releases ammonia (B1221849) and methyl bromide. acs.org

The dissociation of chemical bonds is a fundamental chemical process. Theoretical studies on methylamine have investigated the photodissociation dynamics following electronic excitation, focusing on the cleavage of N-H and C-N bonds. researchgate.netnih.gov These studies reveal the existence of multiple reaction pathways. For example, upon photoexcitation, N-H bond fission in methylamine can proceed via different mechanisms, including coupling from the first excited state (S₁) to a repulsive S₂ state. researchgate.net

High-level ab initio calculations of potential energy curves as a function of the C-N bond distance have complemented experimental findings, revealing both prompt and slow dissociation mechanisms. nih.gov The dynamics can be complex, sometimes involving intersystem crossing to a triplet (T₁) surface, which can lead to products like triplet NH and methane. nih.gov Metadynamics simulations have also used the N-H and C-N bond distances as collective variables to simulate deprotonation and decomposition processes in methylammonium-containing systems. acs.org

Molecular Dynamics Simulations and Metadynamics for Chemical Transformations

While quantum mechanics describes the static properties of molecules, molecular dynamics (MD) simulations are used to study their behavior over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of dynamic processes like conformational changes and chemical reactions.

Classical MD simulations have been used to investigate the behavior of methylamine at interfaces, such as its uptake at the air-water interface. aip.org For studying chemical reactions, which often involve large energy barriers and are rare events on the timescale of standard MD, enhanced sampling techniques like metadynamics are employed. acs.org

Metadynamics is a powerful tool for exploring the free energy landscapes of chemical reactions. acs.org It has been applied to study the degradation mechanisms of methylammonium halides, the constituent ions of this compound. acs.orgacs.org These simulations have elucidated the energy profiles and reversibility of different degradation routes. For instance, the reaction producing methylamine and hydrogen bromide was found to be mostly reversible, whereas the pathway yielding ammonia and methyl bromide was irreversible. acs.org The stability of the bromide-based system was attributed in part to the lower Brønsted–Lowry acidity of HBr compared to other hydrogen halides. acs.orgacs.org

| Reaction Pathway | System | Activation Energy Barrier (kcal/mol) | Reaction Type | Reference |

|---|---|---|---|---|

| Release of CH₃NH₂ + HBr | Br System | N/A (Monotonically increasing free energy) | Reversible | acs.org |

| Release of NH₃ + CH₃Br | Br System | 35 | Irreversible | acs.org |

This table summarizes key findings from metadynamics simulations on the degradation pathways of methylammonium bromide, highlighting the calculated energy barriers and the nature of the reactions. acs.org

Microsolvation Studies of Methylamine and its Protonated Forms

Microsolvation studies focus on the interaction of a solute molecule with a small, well-defined number of solvent molecules. These computational investigations bridge the gap between the gas phase and bulk solution, revealing the stepwise effects of solvation.

Ab initio calculations using methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) have been performed on clusters of methylamine with up to seven water molecules. researchgate.net These studies analyze the structure and stability of the resulting complexes.

Key findings from these microsolvation studies include:

Stable Configurations: For clusters with up to five water molecules, cyclic structures are generally the most stable. researchgate.net This stability arises from cooperative effects within the hydrogen bond network of the water molecules. As the number of water molecules increases, three-dimensional, spatial forms become the most stable configurations. researchgate.net

Proton Transfer from Water: A central question in the microsolvation of amines is the dissociation of a water molecule to transfer a proton, forming a methylammonium-hydroxide ion pair. Calculations show that these dissociated forms are not the most stable configurations in any of the studied small clusters. researchgate.net However, the energy difference between the dissociated and non-dissociated forms decreases as the number of water molecules increases, indicating that proton transfer becomes more favorable with greater solvation. researchgate.net

Hydrogen Bonding: The dominant interaction between methylamine and water involves a hydrogen bond from a water molecule's hydrogen to the nitrogen of the amine (DOD…ND₂ type). researchgate.net This type of hydrogen bond is found to have a longer lifetime (approximately 2.6 picoseconds) compared to water-water hydrogen bonds. researchgate.net

The presence of the methyl group can also influence the strength of intramolecular hydrogen bonds in larger molecules containing a protonated amine group, an effect that can persist even with the addition of a few solvent molecules. nih.gov

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Rotational Constants)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules like this compound. These predictions are vital for interpreting experimental spectra and for identifying molecules in various environments, such as the interstellar medium.

Rotational Spectroscopy: The rotational spectrum of methylamine has been predicted with high accuracy up to several terahertz (THz). researchgate.net These calculations provide transition frequencies, uncertainties, and rotational constants. Such theoretical spectra show very good correspondence with experimentally observed spectra, aiding in the assignment of complex spectral features that arise from the molecule's internal motions. researchgate.net

Vibrational Spectroscopy (Infrared): The infrared (IR) spectra of amine salts like this compound are characterized by specific features that can be understood through computational models. Amine salts possess large dipole moments due to the full positive and negative charges, which leads to intense IR absorption peaks. spectroscopyonline.com They also exhibit strong intermolecular hydrogen bonding, which results in very broad peaks. spectroscopyonline.com Theoretical calculations can predict the vibrational frequencies associated with specific modes, such as the N-H stretching and bending modes. For instance, in the presence of water molecules, calculations on methylamine-CO₂ complexes predict a significant red-shift in the asymmetric CO₂ stretching frequency upon the formation of a zwitterion, a signature that could be used for experimental identification. rsc.org

Electronic Spectroscopy (UV-VUV): Theoretical calculations help assign the electronic transitions observed in ultraviolet-visible (UV) and vacuum ultraviolet (VUV) absorption spectra. For methylamine, absorption bands centered around 5.7 eV, 7.2 eV, and 8.7 eV have been confirmed. researchgate.net These spectra often show fine structure due to vibrational progressions, particularly involving the amino wagging and methyl rocking modes. researchgate.net

Table 2: Examples of Predicted Spectroscopic Data for Methylamine

| Spectroscopic Property | Predicted Feature | Method/Source |

|---|---|---|

| Rotational Spectrum | Dominated by c Q-type series of transitions (e.g., Kₐ = 6 ← 5). | Theoretical calculations compared with experimental observation. researchgate.net |

| Vibrational Spectrum | Amino wagging (ν₉) and CH₃ rocking (ν₇) modes are optically active. | Analysis of high-resolution UV-VUV spectra. researchgate.net |

| Vibrational Frequencies | Fundamental frequency for amino wagging in CH₃NH₂ is ~636 cm⁻¹. | Analysis of high-resolution UV-VUV spectra. researchgate.net |

| Internal Rotation | A low torsional barrier (5.0 ± 0.5 cm⁻¹) for the methyl group. | Determined from analysis of CH₃ND₂(Ã) excitation spectrum. researchgate.net |

Applications in Advanced Materials Science

Fabrication of Organic-Inorganic Hybrid Perovskite Photovoltaics and Optoelectronics

Methylamine (B109427) hydrobromide is a key precursor for the synthesis of methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃ or MAPbBr₃) perovskites. ossila.comtcichemicals.com These perovskite materials are integral to a variety of optoelectronic devices, including perovskite solar cells (PSCs), light-emitting diodes (LEDs), photodetectors, and lasers. samaterials.comsolaveni.comlookchem.com The incorporation of methylamine hydrobromide allows for the tuning of the perovskite's electronic and optical properties. ossila.comtcichemicals.com Specifically, MAPbBr₃ perovskites possess a wide band gap of approximately 2.3 eV, which makes them effective absorbers of high-energy photons. ossila.com This characteristic is particularly advantageous for applications in the front cell of tandem solar cells, where they can achieve a higher open-circuit voltage compared to their iodide counterparts. ossila.com

| Property | Value | Application Benefit |

| Band Gap (MAPbBr₃) | ~2.3 eV | Suitable for high-energy photon absorption, use in tandem solar cells. ossila.com |

| HOMO Level | 5.68 eV | Influences charge transfer with other device layers. ossila.com |

| LUMO Level | 3.38 eV | Influences charge transfer with other device layers. ossila.com |

The morphology of the perovskite active layer, including its uniformity, grain size, and crystallinity, is a critical factor that governs the performance of the resulting electronic device. arxiv.orgrsc.org this compound plays a role in the synthesis processes that aim to control and optimize this morphology. The quality of perovskite films can be significantly enhanced through various fabrication techniques.

One such technique is the exposure of the film to methylamine gas, which can induce recrystallization, reduce surface roughness, and heal morphological and micro-defects. arxiv.orgwiley.com This treatment can improve film uniformity and crystallinity, which directly impacts device performance by decreasing carrier recombination. wiley.com For instance, studies have shown that methylamine gas treatment can significantly increase the power conversion efficiency (PCE) of solar cells. wiley.com

Furthermore, the morphology can be controlled by modifying the precursor solution and deposition method.

Additives: The introduction of additives like hypophosphorous acid (HPA) into the precursor solution has been shown to increase the average grain size of MAPbBr₃ films threefold and reduce the concentration of trap states by a factor of 10. nih.gov

Solvent Engineering: Utilizing a mixture of solvents, such as dimethylformamide (DMF) with hydrobromic acid (HBr), can slow down the nucleation of MAPbBr₃ crystals. rsc.org This retarded reaction leads to the formation of denser, thinner, and more uniform films with superior surface coverage. rsc.org

Mixed Halides: Incorporating other halides, such as chloride, alongside bromide can result in the formation of smaller crystallites, which in turn produces a denser perovskite layer with improved film coverage. rsc.org

Vapor Annealing: The use of methylamine vapor annealing is a pivotal technique for improving the crystallinity and integrity of perovskite films, leading to the growth of densely packed grains and enhanced PCE in solar devices. arxiv.org

This compound is instrumental in producing perovskite materials that exhibit excellent optoelectronic properties, such as strong photoluminescence (PL), making them suitable for light-emitting applications. samaterials.comnoctiluca.eulookchem.com Perovskites based on methylammonium lead bromide (MAPbBr₃) are known for their high PL yield and bright green emission. noctiluca.eunih.gov Nanoplatelets of MAPbBr₃ have demonstrated bright photoluminescence at a wavelength of 529 nm, with a narrow spectral band and a high quantum yield of up to 85%. ossila.comlookchem.com

The charge carrier dynamics within these materials are complex and crucial for device efficiency. While MAPbBr₃ has promising properties, it can also possess a significant number of deep hole trap states, often located at or near grain boundaries, which can shorten charge-carrier lifetimes. nih.gov The study of these dynamics often employs techniques like time-resolved photoluminescence (TRPL) spectroscopy. rsc.orgrsc.org

Investigations into MAPbBr₃/p-g-C₃N₄ nanocomposites have revealed that photoexcited electrons in the conduction band and shallow trap states of the perovskite can be efficiently transferred to the graphitic carbon nitride. rsc.orgrsc.org This indicates a significant charge separation at the interface, which is beneficial for photoelectric conversion applications. rsc.orgrsc.org The rate of this charge transfer can be modulated by adjusting the composition of the nanocomposite. rsc.org The carrier dynamics are also influenced by factors such as surface capping ligands, which can affect the trapping of photoexcited excitons at the surface. rsc.org

| Perovskite Material | Photoluminescence (PL) Peak | PL Quantum Yield | Key Carrier Dynamic Feature |

| MAPbBr₃ Nanoplatelets | 529 nm | Up to 85% | Bright, narrow-band emission. ossila.comlookchem.com |

| MAPbBr₃ Thin Films | Green Emission | High | Presence of deep hole traps can affect carrier lifetime. noctiluca.eunih.gov |

| MAPbBr₃/p-g-C₃N₄ NCs | Green Emission | - | Efficient interfacial charge transfer from perovskite to p-g-C₃N₄. rsc.orgrsc.org |

The unique properties of methylammonium lead bromide perovskites, derived from this compound, make them highly suitable for applications beyond solar cells, particularly in the field of high-energy radiation detection. nuaa.edu.cn The high atomic numbers of lead (Pb) and bromine (Br) in the MAPbBr₃ structure provide a high stopping power for X-rays, making these materials ideal for direct X-ray detection. nuaa.edu.cnresearchgate.net

High-quality single crystals of MAPbBr₃ have been synthesized and fabricated into sensitive X-ray detectors that exhibit fast response times and high sensitivity at room temperature. nuaa.edu.cnresearchgate.net These single-crystal devices benefit from a low density of trap states, which leads to a remarkably high mobility-lifetime (μτ) product, a key figure of merit for radiation detectors. researchgate.net The sensitivity of these perovskite-based detectors has been reported to be four times higher than that of conventional amorphous selenium (α-Se) detectors, allowing for the potential reduction of radiation doses in medical imaging applications like computed tomography. researchgate.netrug.nl

In addition to X-ray detectors, these materials are also employed in other optoelectronic devices such as:

Light-Emitting Diodes (LEDs): Leveraging their strong and tunable photoluminescence. samaterials.comsolaveni.com

Lasers: Due to their excellent optical properties and high PL quantum yields. samaterials.comnih.gov

Perovskite Self-Healing Systems and Dynamic Equilibria

A remarkable characteristic of methylammonium-based hybrid perovskites is their capacity for intrinsic self-healing, where the material can recover from photodamage. osti.govwiley.comwiley.com This behavior is closely tied to the dynamic chemical equilibria present within the crystal lattice, particularly the acid-base relationship between the methylammonium cation (MA⁺) and neutral methylamine (CH₃NH₂). wiley.com

The degradation of these perovskites can occur through the decomposition of MA⁺, releasing volatile products like methylamine and hydrogen halides (e.g., HBr). rsc.orgacs.org However, this process is often reversible. wiley.com The free methylamine generated during this process plays a crucial role in the self-healing mechanism. rsc.org It can migrate through the lattice and passivate defects, such as lead ions (Pb²⁺), thereby repairing the structure and restoring its optoelectronic properties. wiley.comrsc.org This dynamic equilibrium helps the material eliminate non-equilibrium defects that form during operation. wiley.com